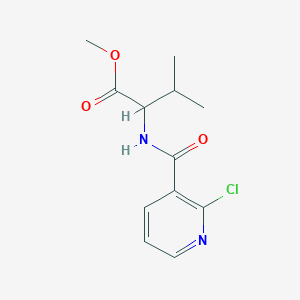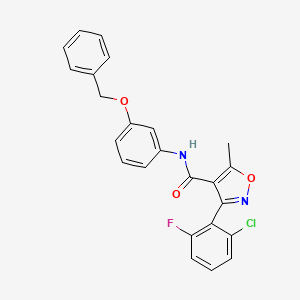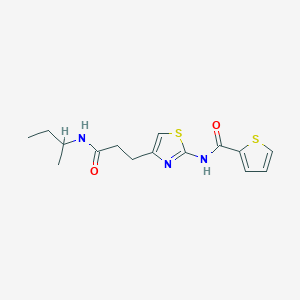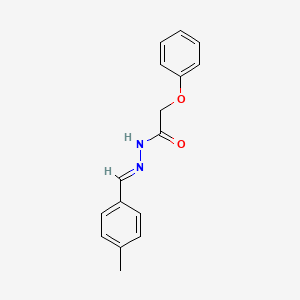
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide, also known as MPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPH is a hydrazide derivative that is synthesized through a simple and efficient method.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylbenzylidene)-2-phenoxyacetohydrazide involves the condensation of 4-methylbenzaldehyde with 2-phenoxyacetic acid hydrazide in the presence of a suitable catalyst.
Starting Materials
4-methylbenzaldehyde, 2-phenoxyacetic acid hydrazide, Catalyst
Reaction
4-methylbenzaldehyde is mixed with 2-phenoxyacetic acid hydrazide in the presence of a suitable catalyst, The mixture is heated under reflux for several hours, The resulting product is then filtered and washed with a suitable solvent to remove any impurities, The product is then recrystallized from a suitable solvent to obtain pure N-(4-methylbenzylidene)-2-phenoxyacetohydrazide
Mécanisme D'action
The mechanism of action of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is not fully understood. However, studies have suggested that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been shown to induce apoptosis or programmed cell death in cancer cells.
Effets Biochimiques Et Physiologiques
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide can reduce inflammation, oxidative stress, and DNA damage. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful substances in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide in lab experiments include its simple synthesis method, high purity, and potential therapeutic applications. However, the limitations of using N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide. One direction is to further investigate its potential therapeutic applications in cancer research and neurodegenerative diseases. Another direction is to study the toxicity and safety of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide at various doses. Additionally, the development of new synthesis methods for N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide may lead to improved yields and purity.
Applications De Recherche Scientifique
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is in the field of cancer research. Studies have shown that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLJVYIOCEPHZ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

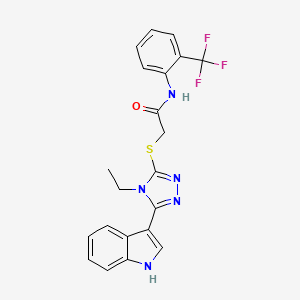
![ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2660767.png)
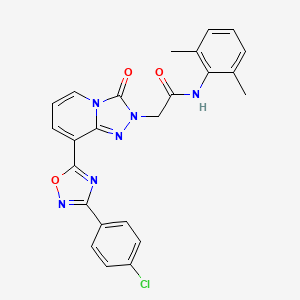
![N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2660770.png)
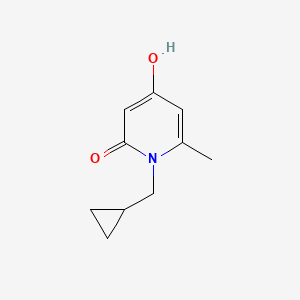
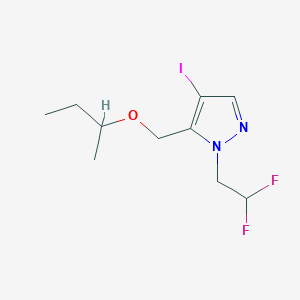
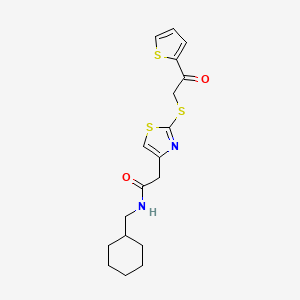
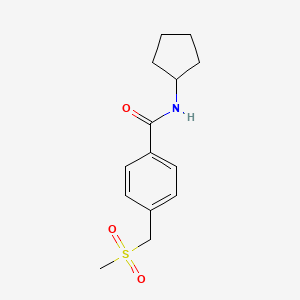
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
